Sorbinil - 112420-09-4

Sorbinil

Catalog Number: EVT-1172313
CAS Number: 112420-09-4
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sorbinil is an azaspiro compound having a monofluoro-substituted chromane skeleton spiro-linked to an imidazolidinedione ring. It has a role as an EC 1.1.1.21 (aldehyde reductase) inhibitor and an antioxidant. It is an imidazolidinone, a member of chromanes, an oxaspiro compound, an azaspiro compound and an organofluorine compound.
Source and Classification

Sorbinil is derived from the class of compounds known as oxazolidinones. Its systematic name is (2S,4S)-2-(hydroxymethyl)-4-(4-methylphenyl)oxazolidin-5-one, indicating its stereochemistry and functional groups. The compound is recognized for its significant biological activity, particularly in inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol, leading to osmotic and oxidative stress in cells.

Synthesis Analysis

The synthesis of sorbinil has been explored through several methods. A notable approach involves amidoalkylation, followed by intramolecular oxazolidin-5-one alkylation and enzymatic catalysis using chymotrypsin.

Key Steps in Synthesis

  1. Amidoalkylation: This step involves the reaction of an amine with a carbonyl compound to form an amide.
  2. Intramolecular Oxazolidin-5-one Alkylation: This process creates a cyclic structure that is essential for the biological activity of sorbinil.
  3. Enzymatic Catalysis: Utilizing chymotrypsin enhances the selectivity and efficiency of the reaction, yielding the desired stereoisomer.

The synthesis parameters include temperature control, reaction time, and pH adjustments to optimize yield and purity. The absolute configuration of sorbinil has been confirmed through X-ray crystallography, which also provides insights into its conformational properties .

Molecular Structure Analysis

Sorbinil has a complex molecular structure characterized by a five-membered oxazolidinone ring. The stereochemistry at the 2 and 4 positions is crucial for its inhibitory activity against aldose reductase.

Structural Features

  • Molecular Formula: C12_{12}H15_{15}NO3_{3}
  • Molecular Weight: 221.25 g/mol
  • Key Functional Groups: Hydroxymethyl group and phenyl ring enhance its interaction with the enzyme.

The three-dimensional conformation of sorbinil allows it to fit into the active site of aldose reductase effectively, which is critical for its function as an inhibitor .

Chemical Reactions Analysis

Sorbinil participates in various chemical reactions primarily related to its role as an aldose reductase inhibitor. The primary reaction involves the binding of sorbinil to the active site of aldose reductase, which blocks the conversion of glucose to sorbitol.

Reaction Mechanism

  1. Enzyme Binding: Sorbinil binds non-covalently to the active site of aldose reductase.
  2. Inhibition: This binding prevents substrate access, effectively reducing sorbitol production.
  3. Kinetics: The inhibition kinetics have been studied, showing that sorbinil exhibits competitive inhibition characteristics.

The effectiveness of sorbinil as an inhibitor has been quantified through various assays measuring enzyme activity before and after treatment with the compound .

Mechanism of Action

The mechanism by which sorbinil exerts its effects involves several biochemical pathways:

Key Mechanistic Insights

  • Sorbinil inhibits aldose reductase by mimicking glucose, thereby competing for binding at the active site.
  • This inhibition leads to decreased levels of sorbitol in tissues, reducing osmotic pressure and subsequent cellular damage associated with diabetes.
  • Studies have shown that sorbinil administration can significantly lower diabetes-induced increases in vascular permeability and other complications .
Physical and Chemical Properties Analysis

Sorbinil possesses distinct physical and chemical properties that influence its behavior in biological systems:

Applications

Sorbinil has several scientific applications beyond its role as an aldose reductase inhibitor:

Therapeutic Uses

  • Diabetes Management: Primarily investigated for preventing diabetic complications such as neuropathy and retinopathy.
  • Research Tool: Used in studies exploring metabolic pathways related to sugar alcohols and their effects on cellular health.

Future Directions

Research continues into optimizing sorbinil's efficacy and exploring analogs that may provide enhanced activity or reduced side effects. Its role in broader metabolic disorders also remains a topic of interest within pharmacological studies .

Introduction to Sorbinil and Aldose Reductase Inhibition

Historical Development of Sorbinil as an Aldose Reductase Inhibitor

Sorbinil (chemical name: (4S)-6-Fluoro-2,3-dihydrospiro[[1]benzopyran-4,4′-imidazolidine]-2,5-dione) emerged as a pioneering aldose reductase inhibitor developed by Pfizer in the late 1970s. Its identification followed systematic screening of spirohydantoin compounds, with early preclinical studies demonstrating potent inhibition of aldose reductase across species, including human brain, rat lens, and calf lens tissues [1] [4] [8]. The compound designation CP-45,634 reflected its investigational status during development [4].

Sorbinil’s synthesis involved sophisticated stereoselective methods. A key approach utilized a catalytic asymmetric Strecker reaction of ketoimine intermediates, achieving high enantiomeric purity through recrystallization [1]. Alternative methodologies included optical resolution of precursors with chiral auxiliaries like (R)-phenylethylamine or enzymatic resolution using chymotrypsin [1]. These synthetic routes underscored the molecular complexity required for targeted aldose reductase inhibition.

Table 1: Key Preclinical Findings for Sorbinil Efficacy

Experimental ModelDose (mg/kg)Target TissueObserved Biochemical/Functional Effects
Diabetic Rats (STZ-induced)0.25 oralSciatic Nerve↓ Sorbitol accumulation; ↑ Nerve conduction velocity; Preserved myo-inositol
Diabetic Rats (STZ-induced)0.25 oralLens↓ Sorbitol accumulation; Prevented cataractogenesis
Diabetic Rats (STZ-induced)Not specifiedRed Blood Cells↓ Sorbitol levels

By the early 1980s, Sorbinil advanced into clinical trials based on robust preclinical data. It reached Phase III evaluation for diabetic neuropathy and retinopathy. However, development was halted globally in 1985 due to unforeseen hypersensitivity reactions (erythema multiforme, fever, lymphadenopathy) occurring in approximately 10% of participants in U.S. and European trials [1] [2]. Despite this setback, Sorbinil remains a reference compound for aldose reductase inhibitor structure-activity studies [1] [8].

Significance of Aldose Reductase in Diabetic Complications

Aldose reductase (enzyme commission number 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase belonging to the aldo-keto reductase superfamily. Under normoglycemic conditions, glucose metabolism proceeds primarily via glycolysis, with minimal flux through aldose reductase. However, during hyperglycemia, hexokinase becomes saturated, shunting excess intracellular glucose into the polyol pathway where aldose reductase serves as the rate-limiting enzyme [6] [9].

Aldose reductase demonstrates broad substrate specificity but possesses relatively low affinity (high Michaelis constant) for glucose. Consequently, its activity becomes physiologically significant only when intracellular glucose concentrations are pathologically elevated, as occurs in diabetes mellitus. Tissues lacking insulin-dependent glucose regulation—such as the lens, peripheral nerves, retina, and renal glomeruli—are particularly vulnerable to aldose reductase-mediated damage due to unabated glucose influx during hyperglycemia [3] [6] [8].

The pathological significance of aldose reductase activation is multifaceted:

  • Osmotic Stress: Aldose reductase reduces glucose to sorbitol, a highly hydrophilic polyol that does not readily diffuse across cell membranes. Sorbitol accumulation creates osmotic gradients, driving water influx, cellular edema, and disruption of ionic homeostasis. This mechanism is particularly detrimental in the ocular lens, contributing to diabetic cataract formation [6] [8].
  • Redox Imbalance: Aldose reductase consumes NADPH during the reduction of glucose to sorbitol. NADPH is essential for regenerating reduced glutathione, a critical cellular antioxidant. Depletion of NADPH compromises antioxidant defenses, increasing susceptibility to reactive oxygen species-induced damage [3] [6].
  • Metabolic Dysregulation: Subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH. Excess NADH can induce a state of "pseudohypoxia" and fuel reactive oxygen species generation via mitochondrial electron transport chain overload or activation of membrane NADH oxidases [3] [6] [9].

Genetic evidence further solidifies aldose reductase's role. Transgenic mice overexpressing human aldose reductase exhibit exacerbated diabetic complications, while aldose reductase knockout mice are protected from neuropathy and retinopathy despite hyperglycemia [3] [8].

Role of the Polyol Pathway in Hyperglycemia-Induced Pathologies

The polyol pathway comprises two enzymatic reactions:

  • Aldose Reductase-mediated Reduction: Glucose + NADPH → Sorbitol + NADP⁺
  • Sorbitol Dehydrogenase-mediated Oxidation: Sorbitol + NAD⁺ → Fructose + NADH

Sorbinil specifically targets the first step, inhibiting aldose reductase and thereby reducing flux through the entire pathway. Under hyperglycemia, polyol pathway activity can increase from approximately 3% to over 30% of total glucose metabolism [6] [9] [10]. The consequences of this metabolic diversion are profound and tissue-specific:

  • Neural Tissue: In peripheral nerves, polyol pathway activation correlates strongly with reduced nerve conduction velocity, axonal atrophy, and impaired neurotrophic support. Sorbinil administration (0.25 mg/kg orally) in diabetic rats significantly reduced sorbitol accumulation in sciatic nerves, prevented depletion of nerve myo-inositol (a precursor for phosphoinositide signaling), and restored Na⁺/K⁺-ATPase activity critical for maintaining membrane potentials. These effects translated to improved motor and sensory nerve conduction [1] [8].
  • Ocular Tissue: In the lens, sorbitol accumulation causes osmotic swelling, protein denaturation, and opacification. Sorbinil inhibited sorbitol accumulation in rat lenses and prevented cataract formation in diabetic and galactosemic models [1] [4] [6]. Beyond the lens, retinal polyol pathway flux contributes to pericyte apoptosis and microvascular damage via oxidative stress. Studies using aldose reductase inhibitors like Sorbinil demonstrated protection against early diabetic retinopathy changes in animal models [6] [8].
  • Redox Toxicity Amplification: Pathway activation creates a vicious cycle. NADPH depletion impairs glutathione reductase, diminishing reduced glutathione pools. Concurrently, fructose generated from sorbitol oxidation is tenfold more reactive than glucose in forming advanced glycation end products. Furthermore, increased NADH/NAD⁺ ratios activate protein kinase C isoforms and promote diacylglycerol synthesis, exacerbating vascular dysfunction [3] [6] [9].

Table 2: Pathophysiological Consequences of Polyol Pathway Activation in Target Tissues

Tissue/OrganPrimary Pathogenic MechanismFunctional ConsequenceEffect of Sorbinil (Experimental)
Peripheral Nerve↓ myo-inositol; ↓ Na⁺/K⁺-ATPase; Oxidative stressReduced nerve conduction velocity; NeuropathyRestored conduction velocity; Preserved myo-inositol [1] [8]
Ocular LensSorbitol-induced osmotic stress; Protein glycationCataract formationPrevented sorbitol accumulation; Inhibited cataractogenesis [1] [4] [6]
RetinaNADPH depletion; Oxidative stress; AGE formationPericyte loss; Microaneurysms; Vascular leakageReduced oxidative stress markers; Protected pericytes in vitro [6] [8]
Renal GlomerulusAltered redox state; Inflammatory signalingGlomerular hyperfiltration; ProteinuriaLimited data; Potential reduction in early hyperfiltration [3]

Transgenic studies dissecting the pathway revealed that aldose reductase overexpression intensifies diabetic complications, while sorbitol dehydrogenase deficiency paradoxically ameliorates some sequelae despite higher sorbitol levels. This suggests that fructose production and the associated redox shifts (NAD⁺ to NADH) significantly contribute to pathology, positioning Sorbinil's inhibition at the pathway's origin as a rational therapeutic strategy [3] [8]. Despite discontinuation, Sorbinil remains a vital tool compound for elucidating polyol pathway biochemistry and validating aldose reductase as a target for diabetic complications.

Properties

CAS Number

112420-09-4

Product Name

Sorbinil

IUPAC Name

(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

InChI

InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1

InChI Key

LXANPKRCLVQAOG-NSHDSACASA-N

SMILES

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F

Synonyms

6-fluoro-2,3-dihydro-spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione
CP 45634
CP-45634
D-6-fluoro-spiro(chroman-4,4'-imidazolidine)-2',5'-dione
sorbinil

Canonical SMILES

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F

Isomeric SMILES

C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.